3-(2,4-Dimethylphenoxy)azetidine
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Overview
Description
3-(2,4-Dimethylphenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can also yield functionalized azetidine derivatives .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclocondensation reactions in alkaline aqueous media, utilizing microwave irradiation for efficiency . The use of copper catalysts in multicomponent reactions is also common in industrial settings due to the mild conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Functionalized azetidines with various substituents.
Scientific Research Applications
3-(2,4-Dimethylphenoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an amino acid surrogate in peptide synthesis.
Medicine: Explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of materials with unique properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring structure. This strain-driven reactivity allows it to interact with various molecular targets, facilitating the formation of new bonds and functional groups . The compound’s unique reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,4-Dimethylphenoxy)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity under various conditions. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .
Properties
IUPAC Name |
3-(2,4-dimethylphenoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-11(9(2)5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNUOQXUCNXUSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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